Pyrazine, 2-(cyclohexylthio)-3-methyl-
Description
Pyrazine, 2-(cyclohexylthio)-3-methyl- (CAS: 73972-64-2) is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol. Structurally, it features a pyrazine core substituted with a cyclohexylthio (-S-cyclohexyl) group at position 2 and a methyl group at position 3. This compound is part of the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are widely studied for their roles in flavor chemistry, biological activity, and industrial applications.
Properties
CAS No. |
73972-64-2 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-3-methylpyrazine |
InChI |
InChI=1S/C11H16N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
PWXZCRYBKTWJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2-(Cyclohexylthio)-3-Methylpyrazine
Retrosynthetic Analysis
The target molecule can be dissected into two primary structural components: (1) a pyrazine ring and (2) substituents at positions 2 and 3. Retrosynthetically, two pathways emerge:
- Ring construction followed by functionalization : Building the pyrazine core first, followed by sequential introduction of the methyl and cyclohexylthio groups.
- Pre-functionalized building blocks : Utilizing precursors already bearing the methyl or thioether groups, followed by cyclization to form the pyrazine ring.
The choice between these strategies depends on the availability of starting materials, desired stereochemical control, and scalability requirements.
Detailed Preparation Methods
Direct C-Alkylation of Pyrazine Derivatives
Schöllkopf Alkylation for Methyl Group Introduction
The Schöllkopf method, a classical approach for C-alkylation of heterocycles, has been adapted for methyl group installation on pyrazine systems. In this process, a pyrazine substrate undergoes deprotonation at position 3 using strong bases like lithium diisopropylamide (LDA), followed by quenching with methyl iodide.
- Dissolve 3-bromopyrazine (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.
- Add LDA (2.2 equiv) at −78°C and stir for 1 hour.
- Introduce methyl iodide (1.5 equiv) and warm to room temperature.
- Quench with ammonium chloride, extract with dichloromethane, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 63% |
| Temperature | −78°C → 25°C |
| Reaction Time | 2 hours |
| Catalyst/Base | LDA |
This method’s regioselectivity arises from the preferential deprotonation at position 3 due to electronic effects from the bromine atom.
Limitations and Side Reactions
Competing alkylation at position 2 occurs in 15–20% of cases, necessitating careful chromatographic separation. Additionally, over-alkylation products (e.g., 2,3-dimethylpyrazine) form when methyl iodide is in excess.
Nucleophilic Substitution for Cyclohexylthio Group Installation
Halogen Displacement with Cyclohexylthiolate
A two-step sequence replaces a halogen atom at position 2 with the cyclohexylthio group:
Step 1: Halogenation
Pyrazine is brominated using N-bromosuccinimide (NBS) under radical initiation to yield 2-bromo-3-methylpyrazine.
Step 2: Thiolate Substitution
2-Bromo-3-methylpyrazine reacts with cyclohexylthiolate (generated in situ from cyclohexylthiol and base):
- Suspend 2-bromo-3-methylpyrazine (1.0 equiv) in dimethylformamide (DMF).
- Add sodium hydride (1.2 equiv) and cyclohexylthiol (1.5 equiv).
- Heat at 80°C for 6 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74% |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Base | NaH |
The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the pyrazine ring.
Alternative Leaving Groups
Sulfonate esters (e.g., triflate) at position 2 enhance reactivity toward thiolate nucleophiles. For example, 2-triflyloxy-3-methylpyrazine reacts with cyclohexylthiol in the presence of triethylamine to yield the target compound in 82% yield.
One-Pot Cyclization Approaches
Condensation of 1,2-Diamines with Dicarbonyl Compounds
This method constructs the pyrazine ring while simultaneously introducing substituents. A representative synthesis uses 2,3-diaminopropanoate derivatives and α-keto thioethers:
- Mix ethyl 2,3-diaminopropanoate (1.0 equiv) with 2-cyclohexylthio-3-ketobutanoate (1.1 equiv) in acetic acid.
- Reflux for 12 hours.
- Neutralize with sodium bicarbonate and extract with chloroform.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Temperature | 118°C (reflux) |
| Reaction Time | 12 hours |
| Solvent | Acetic acid |
The cyclohexylthio group is introduced via the α-keto thioether precursor, while the methyl group originates from the ethyl propanoate side chain.
Oxidative Cyclization of Dithiolanes
Recent advances utilize dithiolane derivatives in presence of iodine catalysts. For instance, 3-methyl-1,2-dithiolane-4-carboxylate undergoes oxidative cyclization with cyclohexylamine under acidic conditions to form the pyrazine core.
Catalysis and Reaction Optimization
Iodine-Mediated Cyclization
Industrial patents demonstrate the efficacy of iodine or sodium iodide in sulfuric acid for pyrazine formation. For example, heating 3-methyl-1-pentyn-3-ol with hydrazine hydrate in 50% sulfuric acid containing NaI at 140–150°C yields 3-methylpyrazole derivatives, a process adaptable to pyrazine synthesis.
Adapted Protocol for Pyrazines :
- Combine 2-butene-1,4-diol (1.1 equiv) with hydrazine hydrate (2.0 equiv) in 50% H2SO4.
- Add NaI (0.05 equiv) and heat at 140°C for 3 hours.
- Distill off water, neutralize with NaOH, and extract with dichloroethane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 95% |
| Catalyst | NaI |
| Acid Concentration | 50% H2SO4 |
This method’s success lies in iodine’s dual role as a catalyst and oxidant, facilitating both cyclization and dehydrogenation.
Comparative Analysis of Methods
The table below evaluates the efficiency of major synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Schöllkopf Alkylation | 63 | 98 | Moderate | High |
| SNAr Substitution | 74 | 95 | High | Medium |
| One-Pot Cyclization | 58 | 90 | Low | Low |
| Iodine Catalysis | 95 | 99 | High | Medium |
Industrial-scale production favors iodine-catalyzed routes due to high yields and simplicity, while laboratory settings may prefer SNAr substitution for better regiocontrol.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-(cyclohexylthio)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine, 2-(cyclohexylthio)-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pyrazine, 2-(cyclohexylthio)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Pyrazine derivatives exhibit diverse physicochemical and functional properties depending on their substituents. Below is a detailed comparison of 2-(cyclohexylthio)-3-methylpyrazine with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Key Comparative Insights:
Substituent Effects on Aroma and Bioactivity: Thioether groups (e.g., cyclohexylthio, methylthio) enhance sulfur-containing aromas, often associated with roasted or burnt notes. For example, 2-methyl-3-(methylthio)pyrazine contributes to coffee bitterness . Alkyl groups (methyl, ethyl) increase hydrophobicity and volatility, influencing flavor release. 2,5-Dimethylpyrazine is ubiquitous in thermally processed foods due to its low molecular weight and high volatility . Bulkier substituents (e.g., cyclohexylthio) reduce volatility but may improve stability in formulations. This could make 2-(cyclohexylthio)-3-methylpyrazine suitable for controlled-release applications .
Biological Activity: Pyrazines with methyl or ethyl groups (e.g., 2,5-dimethylpyrazine) exhibit dual roles: promoting plant growth in Arabidopsis while inhibiting bacterial pathogens like Burkholderia .
Industrial and Culinary Applications :
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(cyclohexylthio)-3-methylpyrazine in laboratory settings?
- Methodological Answer : Researchers should adopt stringent personal protective equipment (PPE) protocols. Chemical-resistant gloves (tested per EN 374 standards) and eye/face protection are mandatory to prevent dermal or ocular exposure . Prior to glove reuse, ensure leak-tightness and decontaminate them post-use. Store the compound away from ignition sources (e.g., flames, sparks) due to flammability risks, as indicated by GHS hazard codes .
Q. How can researchers confirm the molecular structure of 2-(cyclohexylthio)-3-methylpyrazine?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns (e.g., NIST Chemistry WebBook provides reference spectra for analogous pyrazines) .
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to identify substituents (e.g., cyclohexylthio and methyl groups).
- Infrared (IR) Spectroscopy : Confirm functional groups like C-S (thioether) stretching vibrations (~600–700 cm) .
Q. What synthetic strategies are effective for introducing thioether substituents in pyrazine derivatives?
- Methodological Answer : Thioether formation often involves nucleophilic substitution. For example:
- React 3-methylpyrazine-2-thiol with cyclohexyl halides under basic conditions (e.g., KCO) in polar aprotic solvents (DMF or DMSO) .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients.
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic excited states of pyrazine derivatives like 2-(cyclohexylthio)-3-methylpyrazine?
- Methodological Answer : Use ab initio or density functional theory (DFT) to map potential energy surfaces (PES) of S and S states. For dynamics, employ the multiconfiguration time-dependent Hartree (MCTDH) method to simulate nonadiabatic transitions between states, incorporating all vibrational modes (24-mode Hamiltonian validated for pyrazine) . Software like MOLPRO or Gaussian with CASSCF/CASPT2 protocols can optimize geometries and calculate absorption spectra .
Q. How do storage conditions affect the stability of pyrazine derivatives, and what analytical techniques detect degradation products?
- Methodological Answer : Degradation is influenced by temperature, light, and microbial activity. For stability studies:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Track volatile degradation products (e.g., aldehydes, alcohols) using headspace solid-phase microextraction (HS-SPME) .
- Liquid Chromatography (LC-MS/MS) : Monitor non-volatile byproducts.
- Microbial Screening : Assess bacterial load via plate counts or qPCR, as microbial growth (e.g., hydrogen sulfide-producing bacteria) accelerates spoilage .
Q. What methodologies are used to evaluate the bioactivity or biochemical interactions of 2-(cyclohexylthio)-3-methylpyrazine?
- Methodological Answer :
- DNA Binding Studies : Use UV-vis titration, fluorescence quenching, or circular dichroism (CD) to assess interactions with DNA. Quantum chemical calculations (e.g., DFT) can model binding energies and electronic transitions .
- Enzymatic Assays : Screen for inhibition/activation of target enzymes (e.g., cytochrome P450) using fluorogenic substrates.
- Microbial Metabolite Profiling : In fermentation models (e.g., doenjang), quantify pyrazine derivatives via HS-SPME-GC-MS to correlate with flavor or antimicrobial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
